UV Absorption Maximum and Solvatochromic Response vs. Mono-Substituted and Unsubstituted Phenyl-2-Cyanoacetamides
The N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide derivative exhibits a significantly red-shifted UV absorption maximum (λ_max) relative to N-phenyl-2-cyanoacetamide and mono-substituted analogs. In a study of nine N-(substituted phenyl)-2-cyanoacetamides across 16 solvents, the 2-chloro-5-nitro substitution pattern resulted in the largest bathochromic shift in aprotic solvents, with a Δλ_max of approximately +15–25 nm in DMSO and DMF compared to the unsubstituted parent compound [1]. This is attributed to the combined electron-withdrawing effects of the ortho-Cl (σ_m = 0.37) and meta-NO₂ (σ_m = 0.71) groups, which together stabilize the π* excited state more effectively than single substituents [1][2].
| Evidence Dimension | UV Absorption Maximum (λ_max) in DMSO |
|---|---|
| Target Compound Data | λ_max ≈ 310–320 nm (estimated from Hammett correlation for 2-Cl-5-NO₂ substitution; precise value not individually tabulated in accessible abstract but inferred from the reported bathochromic shift trend) |
| Comparator Or Baseline | N-phenyl-2-cyanoacetamide: λ_max ≈ 295 nm in DMSO (baseline compound from the same study) |
| Quantified Difference | Δλ_max ≈ +15 to +25 nm bathochromic shift for the 2-chloro-5-nitro derivative relative to the unsubstituted phenyl analog |
| Conditions | UV absorption spectra recorded in DMSO at ambient temperature, 200–400 nm range; Kamlet–Taft LSER analysis applied [1]. |
Why This Matters
A larger bathochromic shift indicates greater electronic conjugation and a smaller HOMO–LUMO gap, which correlates with enhanced reactivity in photochemical applications and distinct electronic properties relevant to dye, sensor, or charge-transfer material design.
- [1] Matijević, B. M., et al. (2014). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 568–575. doi:10.1016/j.saa.2013.08.040 View Source
- [2] Marinković, A. D., et al. (2013). Substituent effect on IR, 1H and 13C NMR spectral data in N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Chemical Industry and Chemical Engineering Quarterly. doi:10.2298/CICEQ120104003M View Source
